N-cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a tetrahydroquinazolinone core substituted with a cyclopropylcarbamoyl group and a 2,3-dimethylphenyl carbamoylmethyl moiety. Its IUPAC name underscores the presence of a quinazolinone scaffold, a hallmark of bioactive compounds with diverse pharmacological applications .
Properties
Molecular Formula |
C29H28N4O4 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O4/c1-18-6-5-8-24(19(18)2)31-27(35)17-32-25-9-4-3-7-23(25)28(36)33(29(32)37)22-14-10-20(11-15-22)16-26(34)30-21-12-13-21/h3-11,14-15,21H,12-13,16-17H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
QWDGHUUXNOIDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the cyclopropyl group, and the attachment of the phenylacetamide moiety. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.
Attachment of the Phenylacetamide Moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound N-cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will delve into its applications, supported by data tables and case studies.
Structural Features
The compound features a cyclopropyl group, a tetrahydroquinazoline moiety, and an acetamide functional group. These structural characteristics are crucial for its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique arrangement of functional groups may confer specific biological activities.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, studies have shown that derivatives of tetrahydroquinazoline exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in disease pathways. Preliminary studies suggest it may act on targets such as:
- 5-lipoxygenase : This enzyme is implicated in inflammatory processes and is a target for anti-inflammatory drugs.
- Kinases : Certain analogs have shown promise in inhibiting kinase activity, which is crucial for cancer progression.
Anti-inflammatory Properties
In silico docking studies have suggested that this compound could inhibit 5-lipoxygenase, making it a candidate for further development as an anti-inflammatory agent. The potential to modulate inflammatory responses could have implications for treating conditions like arthritis and asthma.
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation via signaling pathway disruption | |
| Anti-inflammatory | Potential inhibition of 5-lipoxygenase |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a related compound in xenograft models. The results indicated significant tumor growth inhibition through apoptosis induction and cell cycle arrest.
Case Study 2: Enzyme Inhibition
Research demonstrated that a structurally similar compound effectively inhibited specific kinases involved in cancer cell signaling pathways. This suggests that this compound may exhibit comparable enzyme-inhibitory effects.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Quinazolinone-Acetamide Family
Compound A belongs to a broader class of quinazolinone-acetamide derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Core Heterocycles: Compound A’s tetrahydroquinazolinone core differentiates it from thiazole (Compound C), pyrazole (Compound D), and triazole (Compound E) derivatives. The quinazolinone scaffold is associated with anticonvulsant and kinase-inhibitory activities .
- Substituent Effects : The 2,3-dimethylphenyl group in Compound A may enhance lipophilicity compared to halogenated (e.g., dichlorophenyl in Compound B) or naphthoxy (Compound E) substituents. Halogens (Cl, F) in analogs like B and C are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Pharmacological Activity Comparison
Anticonvulsant Activity :
- Compound B and its benzyl-substituted derivatives (e.g., R = 3-Cl, 4-OMe) demonstrated significant affinity for GABAA receptors in mice, with ED50 values ranging from 12–45 mg/kg in pentylenetetrazole (PTZ)-induced seizure models. The 2,4-dichlorophenyl group was critical for activity .
- No direct anticonvulsant data are available for Compound A.
Anti-Exudative Activity :
Structural-Activity Relationships (SAR) :
Crystallography :
- Compound D ’s asymmetric unit contains three molecules with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°, highlighting conformational flexibility. Hydrogen bonding (N–H⋯O) stabilizes dimer formation . Such flexibility may influence Compound A’s bioavailability and target engagement.
Biological Activity
N-cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyclopropyl group and a tetrahydroquinazoline moiety. The molecular formula is , indicating a relatively large and complex molecule. Its structural features suggest potential interactions with various biological targets.
Research indicates that this compound may act as a modulator of specific protein targets. Its mechanism likely involves:
- Binding to Protein Targets : The compound may interact with proteins involved in critical cellular pathways.
- Inhibition of Enzymatic Activity : It may inhibit enzymes related to disease processes, particularly in cancer or inflammatory pathways.
Antitumor Activity
Studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, the inhibition of certain kinases or other signaling molecules involved in tumor growth can lead to reduced proliferation of cancer cells.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. The inhibition of cytokine production and modulation of immune responses are key areas of interest.
Data Tables
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | , |
| Anti-inflammatory | Reduction in cytokine levels | , |
| Modulation of GPCRs | Altered signaling pathways | , |
Case Studies
- Antitumor Efficacy : In a study involving xenograft models, N-cyclopropyl derivatives demonstrated significant tumor growth inhibition compared to controls. The mechanism was attributed to the downregulation of c-MYC expression and disruption of cell cycle progression.
- Inflammation Model : In murine models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a robust anti-inflammatory effect.
Q & A
Basic: What established synthetic routes are available for this compound?
The compound is synthesized via multi-step reactions involving quinazolinone core formation, functionalization, and coupling. Key steps include:
- Quinazolinone synthesis : Starting from methyl 2-isothiocyanatobenzoate and glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Coupling reactions : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to facilitate amide bond formation with substituted amines (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide) .
- Cyclopropane incorporation : Alkylation or nucleophilic substitution to introduce the cyclopropyl group.
Basic: How is the compound structurally characterized?
- X-ray crystallography : Used to confirm absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL for refinement) are commonly employed for small-molecule crystallography .
- Spectroscopic methods :
- NMR : 1H/13C NMR to verify substituent positions and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Elemental analysis : To confirm purity and stoichiometry.
Basic: What in vitro assays evaluate its biological activity?
- GABAergic target affinity : Radioligand binding assays (e.g., [3H]-muscimol for GABAA receptors) to assess competitive inhibition .
- Anticonvulsant activity : Pentylenetetrazole (PTZ)-induced seizure models in mice, with dose-response curves and ED50 calculations .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) to rule off-target effects.
Advanced: How can synthesis be optimized using design of experiments (DoE)?
- Flow chemistry : Enables precise control of reaction parameters (temperature, residence time) for intermediates like diphenyldiazomethane analogs .
- Statistical modeling : Response surface methodology (RSM) to optimize yields, e.g., varying catalyst loading, solvent polarity, and reaction time .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or HPLC to identify critical quality attributes (CQAs).
Advanced: What computational methods predict its target interactions?
- Molecular docking : Glide XP scoring function (Schrödinger Suite) incorporates hydrophobic enclosure and hydrogen-bonding motifs to estimate binding affinities. Validation against experimental data (e.g., IC50) improves reliability .
- Quantum mechanical studies : HOMO-LUMO analysis (Gaussian 09) evaluates electron distribution and reactive sites, while Molecular Electrostatic Potential (MESP) maps predict electrophilic/nucleophilic regions .
- MD simulations : AMBER or GROMACS for stability assessment of protein-ligand complexes over 100+ ns trajectories.
Advanced: How to analyze structure-activity relationships (SAR) for anticonvulsant activity?
- Substituent variation : Compare analogs with modifications at the quinazolinone 1-position (e.g., benzyl vs. aryl groups) and acetamide side chains.
- Example: 2,4-Dichlorophenyl substitutions enhance GABA affinity, while nitro groups reduce bioavailability .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with ED50 values.
- Metabolic stability : Microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., cyclopropane ring oxidation).
Advanced: How to resolve contradictions in pharmacological data?
- Dose-dependent effects : Re-evaluate activity at lower concentrations to exclude toxicity artifacts.
- Target selectivity profiling : Kinase panels or GPCR screening to identify off-target interactions.
- Model validation : Use multiple seizure models (e.g., maximal electroshock (MES) alongside PTZ) to confirm mechanism .
Advanced: How to assess stability under varying conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-PDA.
- pH stability : Incubate in buffers (pH 1–13) to identify hydrolytic cleavage points (e.g., amide bonds).
- Accelerated stability testing : ICH guidelines (25°C/60% RH) for shelf-life prediction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
